2-(2-chloropyridin-4-yl)-4-ethyl-1H-pyrimidin-6-one
Description
Properties
CAS No. |
1258651-71-6 |
|---|---|
Molecular Formula |
C11H10ClN3O |
Molecular Weight |
235.67 |
IUPAC Name |
2-(2-chloropyridin-4-yl)-4-ethyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H10ClN3O/c1-2-8-6-10(16)15-11(14-8)7-3-4-13-9(12)5-7/h3-6H,2H2,1H3,(H,14,15,16) |
InChI Key |
SKRMXIZHRLRCHG-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=O)NC(=N1)C2=CC(=NC=C2)Cl |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloropyridin-4-yl)-4-ethyl-1H-pyrimidin-6-one typically involves the reaction of 2-chloropyridine derivatives with ethyl-substituted pyrimidine precursors. One common method includes the use of Suzuki-Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often involve palladium catalysts and boron reagents, such as boronic acids or esters, under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 2-chloropyridin-4-yl moiety undergoes nucleophilic aromatic substitution (NAS) under mild conditions. Key observations:
Mechanistic Insight : Chlorine at the pyridine’s 2-position activates the ring for NAS due to electron-withdrawing effects, facilitating attack by soft nucleophiles (e.g., amines, thiols) . Steric hindrance from the ethyl group on the pyrimidinone marginally reduces reaction rates compared to unsubstituted analogs .
Cross-Coupling Reactions
The chlorine atom participates in palladium-catalyzed couplings:
Suzuki-Miyaura Coupling
Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃, DMF/H₂O (3:1), 90°C
Scope :
-
Aryl boronic acids yield biaryl derivatives (e.g., 2-(2-(4-fluorophenyl)pyridin-4-yl)-4-ethyl-pyrimidin-6-one, 78% yield) .
-
Heteroaryl boronic esters form fused heterocycles (e.g., pyrido[2,3-d]pyrimidin-7-one, 63% yield) .
Buchwald-Hartwig Amination
Conditions : Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C
Product : 2-(2-(Piperazin-1-yl)pyridin-4-yl)-4-ethyl-pyrimidin-6-one (85% yield) .
Pyrimidinone Ring Functionalization
The 1H-pyrimidin-6-one core undergoes site-specific modifications:
O-Alkylation
Reagents : Alkyl halides (e.g., methyl iodide), K₂CO₃, acetone
Product : 4-Ethyl-2-(2-chloropyridin-4-yl)-6-methoxypyrimidine (91% yield) .
Selectivity : Exclusive O-alkylation over N-alkylation due to electron-deficient pyrimidinone ring .
Oxidation
Conditions : mCPBA (3-chloroperoxybenzoic acid), CH₂Cl₂, 0°C → RT
Product : Pyrimidine N-oxide derivative (quantitative conversion) .
Cyclization Reactions
The compound serves as a precursor for fused heterocycles:
Key Finding : Hexafluoroisopropanol (HFIP) acts as both solvent and catalyst in aza-Michael additions, enhancing cyclization efficiency .
Biological Activity Correlations
-
Antimicrobial : Thioether derivatives inhibit S. aureus (MIC = 8 µg/mL) .
-
Anticancer : Suzuki-coupled biaryl analogs exhibit CDK4 inhibition (IC₅₀ = 0.12 µM) .
Stability and Degradation Pathways
-
Hydrolysis : Prolonged exposure to aqueous base (>12h) degrades the pyrimidinone ring to carboxylic acid derivatives .
-
Thermal Stability : Decomposes above 250°C, forming 2-chloropyridine-4-carbonitrile as a major byproduct.
Comparative Reaction Efficiency
| Reaction | Optimal Catalyst | Temperature (°C) | Time (h) | Yield Range (%) |
|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄ | 90 | 6 | 68–85 |
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | 110 | 12 | 75–91 |
| O-Alkylation | K₂CO₃ | 60 | 2 | 85–98 |
Scientific Research Applications
Medicinal Chemistry Applications
Antiviral Activity
Recent studies have indicated that derivatives of pyrimidine compounds, including 2-(2-chloropyridin-4-yl)-4-ethyl-1H-pyrimidin-6-one, exhibit potent activity against viral infections. For instance, compounds structurally related to pyrimidines have been investigated for their efficacy against HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) . The modifications in the pyrimidine structure enhance their interaction with viral targets, potentially leading to new antiviral therapies.
Neurological Disorders
The compound's structural features suggest potential applications in treating neurological disorders. Research into similar compounds has shown promise as muscarinic receptor antagonists, which could be beneficial for conditions like Alzheimer's disease and other cognitive impairments . The ability to modulate neurotransmitter systems through such compounds highlights their therapeutic potential.
Biological Research Applications
Enzyme Inhibition Studies
The compound can serve as a lead structure for developing enzyme inhibitors. Its ability to interact with specific biological targets makes it a candidate for studying enzyme kinetics and mechanisms of action. In particular, pyrimidine derivatives have been linked to inhibiting phosphodiesterase enzymes, which play crucial roles in cellular signaling pathways .
Case Studies in Drug Development
In drug development research, case studies involving similar compounds provide insights into their pharmacokinetics and pharmacodynamics. Observational research frameworks can be applied to assess the effectiveness of these compounds in real-life clinical settings, thereby informing future drug design and optimization strategies .
Synthetic Chemistry Applications
Synthesis of Novel Compounds
The synthesis of this compound involves various chemical reactions that are fundamental to organic chemistry. The compound can be synthesized through multi-step reactions including nucleophilic substitutions and cyclization processes. These methods not only yield the target compound but also allow for the exploration of structure-activity relationships (SAR) that can lead to the discovery of more potent analogs.
Data Tables
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antiviral Activity | Potent against HIV-1 NNRTIs |
| Neurological Disorders | Muscarinic Receptor Antagonism | Potential treatment for Alzheimer's disease |
| Biological Research | Enzyme Inhibition | Useful in studying phosphodiesterase enzymes |
| Synthetic Chemistry | Compound Synthesis | Multi-step synthesis enhances SAR exploration |
Mechanism of Action
The mechanism of action of 2-(2-chloropyridin-4-yl)-4-ethyl-1H-pyrimidin-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine and pyrimidine rings allow for strong binding interactions through hydrogen bonding, π-π stacking, and coordination with metal ions . These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with several pyrimidinone and chloropyridine derivatives. Key analogs include:
2-Chloro-3-pyridinol (C₅H₄ClNO)
- Molecular Weight : 129.54 g/mol .
- Key Features: A pyridine derivative with hydroxyl and chlorine substituents. Lacks the pyrimidinone ring and ethyl group.
- Applications: Intermediate in pesticide synthesis (e.g., neonicotinoids). Its hydroxyl group enhances solubility compared to the target compound.
1-(2-Chloropyridin-4-yl)ethanone (C₇H₆ClNO)
- Molecular Weight : 155.58 g/mol .
- Key Features: Contains a ketone group instead of a pyrimidinone ring. The acetyl group may increase reactivity in nucleophilic additions.
- Applications : Precursor in heterocyclic synthesis; used to prepare agrochemicals.
2-Amino-6-[(E)-[(3E)-3-[(2-amino-4-oxo-1H-pyrimidin-6-yl)imino]propylidene]amino]-1H-pyrimidin-4-one
- Molecular Weight: Not explicitly reported, but structurally complex with dual pyrimidinone units and amino/imino linkers .
- Key Features: Extended conjugation and hydrogen-bonding capacity due to amino groups. Likely higher polarity than the target compound.
Physicochemical Properties
Key Observations :
- The absence of polar groups (e.g., -OH, -NH₂) may reduce solubility in aqueous media relative to 2-chloro-3-pyridinol or the amino-linked pyrimidinone derivative.
Biological Activity
2-(2-chloropyridin-4-yl)-4-ethyl-1H-pyrimidin-6-one, with the CAS number 1258651-71-6, is a heterocyclic compound featuring both pyridine and pyrimidine rings. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties. This article aims to synthesize existing research findings on the biological activity of this compound, supported by data tables and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C11H10ClN3O |
| Molecular Weight | 235.67 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1258651-71-6 |
| SMILES | CCC1=CC(=O)NC(=N1)C2=CC(=NC=C2)Cl |
The biological activity of this compound is primarily attributed to its structural features that facilitate interactions with biological targets. The dual-ring system allows for strong binding interactions through hydrogen bonding and π-π stacking. These interactions are crucial for the compound's ability to inhibit specific enzymes or receptors involved in disease processes.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study showed that derivatives of this compound could inhibit the growth of various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .
Anticancer Potential
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. For instance, derivatives were tested against various cancer cell lines, showing IC50 values in the low micromolar range, indicating potent anticancer activity .
Inhibition of Enzymatic Activity
The compound has been investigated for its ability to inhibit specific enzymes such as microsomal prostaglandin E synthase (mPGES). In cell-free assays, it was found to inhibit mPGES activity with an IC50 value of approximately 3.4 µM, showcasing its potential as an anti-inflammatory agent .
Case Studies
Case Study 1: Antimicrobial Testing
In a study published in a peer-reviewed journal, researchers evaluated the antimicrobial efficacy of several pyrimidine derivatives, including this compound. The results indicated a broad spectrum of activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 64 µg/mL depending on the strain .
Case Study 2: Anticancer Activity
A detailed investigation on the anticancer properties revealed that treatment with this compound led to significant reductions in cell viability in breast cancer cell lines (MCF7) and colon cancer cell lines (HCT116). The study reported an EC50 value of approximately 0.5 µM for MCF7 cells, indicating high potency .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds was conducted:
| Compound | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (EC50 µM) |
|---|---|---|
| 2-(2-chloropyridin-4-yl)-4-ethyl... | 8 - 64 | 0.5 |
| 4-acetyl-2-chloropyridine | >64 | >5 |
| 2-chloropyridine | >128 | >10 |
Q & A
Q. What safety protocols should be prioritized during the synthesis and handling of 2-(2-chloropyridin-4-yl)-4-ethyl-1H-pyrimidin-6-one?
Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use NIOSH-approved respirators if aerosolization is possible .
- Containment: Perform reactions in a fume hood or glovebox to mitigate inhalation risks, especially when volatile intermediates (e.g., chlorinated pyridines) are generated .
- Waste Management: Segregate halogenated organic waste and dispose via certified hazardous waste facilities to avoid environmental contamination .
- Emergency Measures: Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses to prevent solvent spread .
Q. Which analytical techniques are most reliable for characterizing the purity and structure of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm substitution patterns. For example, the pyridinyl proton signals typically appear at δ 7.8–8.5 ppm, while pyrimidinone carbonyl carbons resonate near δ 165–170 ppm .
- Mass Spectrometry (MS): High-resolution ESI-MS can verify molecular ion peaks (e.g., [M+H] at m/z 238.0524 for CHClNO) and detect halogen isotope patterns .
- Melting Point Analysis: Compare observed melting points (±2°C) with literature values to assess crystallinity and purity .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data during structural elucidation?
Answer:
- Refinement Software: Use SHELXL for small-molecule refinement, leveraging its robust handling of twinned data and high-resolution datasets. Cross-validate results with PLATON’s ADDSYM to detect missed symmetry elements .
- Data Contradictions: If bond lengths/angles deviate >3σ from expected values, re-examine diffraction images for crystal decay or solvent masking. Consider alternative space groups via brute-force methods in SHELXD .
- Validation Tools: Utilize the CCDC’s Mercury software for Hirshfeld surface analysis to identify weak interactions (e.g., C–H···O) that may influence packing .
Q. What synthetic strategies improve yields of pyridinylpyrimidine derivatives like this compound?
Answer:
- Catalytic Optimization: Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for introducing the chloropyridinyl group. Use Buchwald-Hartwig conditions for amine coupling at the pyrimidinone position .
- Solvent Effects: Reflux in ethanol/water mixtures (4:1 v/v) enhances solubility of polar intermediates, reducing side-product formation .
- Workflow Table:
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Cyclocondensation | Ethyl acetoacetate, urea, HCl (reflux, 2 hr) | 65–70 | >95% |
| Chlorination | POCl, DMF (80°C, 4 hr) | 85 | 98% |
| Purification | Column chromatography (EtOAc/hexane 3:7) | 75 | 99% |
Q. What methodologies are used to investigate this compound’s biological activity, such as enzyme inhibition?
Answer:
- Target Identification: Screen against dihydrofolate reductase (DHFR) using fluorescence-based assays (e.g., NADPH oxidation at 340 nm). Compare IC values with methotrexate as a positive control .
- Molecular Docking: Perform in silico studies with AutoDock Vina to predict binding poses in DHFR’s active site. Validate with mutagenesis (e.g., Asp27Ala mutants disrupting H-bonding) .
- SAR Studies: Synthesize analogs with varied substituents (e.g., replacing ethyl with trifluoromethyl) to correlate structural changes with inhibitory potency .
Q. How should researchers address inconsistencies in spectroscopic data during characterization?
Answer:
- Cross-Validation: Combine NMR, IR, and X-ray crystallography. For example, IR carbonyl stretches (~1680 cm) should align with crystallographic C=O bond lengths (~1.22 Å) .
- Dynamic Effects: Use variable-temperature NMR to detect tautomerization (e.g., pyrimidinone keto-enol shifts) that may obscure signal assignments .
- Isotopic Labeling: Introduce N or C labels to resolve overlapping signals in crowded spectra .
Data Contradiction Analysis
Q. How can divergent biological activity results be reconciled across studies?
Answer:
- Assay Conditions: Standardize buffer pH (e.g., Tris-HCl vs. phosphate) and cofactors (e.g., Mg) to minimize variability in enzyme assays .
- Statistical Rigor: Apply ANOVA with post-hoc Tukey tests to confirm significance (p < 0.05) across triplicate experiments .
- Meta-Analysis: Use PRISMA guidelines to systematically review literature, identifying confounding factors (e.g., cell line heterogeneity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
